Product packaging for Me Adtg-gal(Cat. No.:CAS No. 145633-28-9)

Me Adtg-gal

Cat. No.: B123410
CAS No.: 145633-28-9
M. Wt: 413.4 g/mol
InChI Key: KJOLNSMZEBPAIX-MUHRKBNZSA-N
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Description

Conceptual Foundations of Glycoside Chemistry

Glycoside chemistry is a fundamental branch of carbohydrate chemistry that focuses on the formation, structure, and reactivity of glycosidic bonds. These bonds are covalent linkages that join a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety (aglycone). libretexts.orgnumberanalytics.com

The formation of a glycosidic bond is a condensation reaction that occurs between the anomeric carbon of a cyclic monosaccharide and a hydroxyl group of another molecule. libretexts.orgnumberanalytics.com This reaction is catalyzed by enzymes and results in the removal of a water molecule. savemyexams.com The orientation of the substituent at the anomeric carbon determines whether the glycosidic bond is of the alpha (α) or beta (β) configuration. khanacademy.org In α-glycosidic bonds, the substituent is below the plane of the sugar ring, while in β-glycosidic bonds, it is above the plane. khanacademy.org

A key concept in glycoside chemistry is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation over an equatorial one. dypvp.edu.inrsc.org This phenomenon is attributed to a stabilizing interaction, known as hyperconjugation, between the lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the axial C-X bond. dypvp.edu.in The anomeric effect influences the stability and conformational preferences of glycosides, with the α-anomer often being thermodynamically more stable than the β-anomer. dypvp.edu.in

Diverse Structures of Methylated α-D-Galactopyranosides and Analogues

Methylated α-D-galactopyranosides represent a specific class of glycosides where the aglycone is a methyl group and the sugar is galactose in its pyranose (six-membered ring) form with an alpha configuration at the anomeric carbon. The basic structure is methyl α-D-galactopyranoside. ontosight.ai However, a wide array of analogues can be synthesized by modifying this parent compound. These modifications can involve the addition of various functional groups to the hydroxyl groups of the galactose ring, leading to a diverse range of structures with altered chemical and biological properties.

The synthesis of these analogues often involves the use of protecting groups to selectively functionalize specific hydroxyl positions. cdnsciencepub.comnih.gov For instance, the synthesis of methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside involves the reaction of a protected glucopyranosyl donor with a protected methyl α-D-galactopyranoside acceptor. nih.gov Other synthetic strategies include the regioselective acylation, benzylation, and acetylation of the parent methyl α-D-galactopyranoside to create a library of derivatives. researchgate.netscbt.comdeyerchem.com

Some examples of these diverse structures include:

  • Methyl 2,3,4,6-tetra-O-methyl-α-D-galactopyranoside: In this analogue, all the hydroxyl groups of the galactose ring are methylated. ontosight.aichemspider.com This modification can alter its solubility and interactions with biological systems. ontosight.ai
  • Methyl 2,3,4-tri-O-acetyl-α-D-galactopyranoside derivatives: Acetylation of the hydroxyl groups is a common modification. For example, Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a derivative where three hydroxyl groups are acetylated and the primary hydroxyl at the C6 position is protected by a bulky trityl group. vwr.comusbio.netglentham.com
  • Disaccharide derivatives: Methyl α-D-galactopyranoside can serve as a building block for the synthesis of disaccharides. An example is Methyl 3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-α-D-galactopyranoside, where a second acetylated galactose unit is attached at the 3-position. synthose.comppbanalytical.com
  • Deoxygenated analogues: The removal of a hydroxyl group at a specific position can also create novel analogues. For instance, methyl O-alpha-L-rhamnopyranosyl-(1->2)-alpha-D-galactopyranosides have been synthesized with deoxygenation at the 3, 4, or 6 position of the galactose residue. pasteur.fr
  • Examples of Methylated α-D-Galactopyranoside Analogues
    Compound NameKey Structural FeatureReference
    Methyl 2,3,4,6-tetra-O-methyl-α-D-galactopyranosideAll hydroxyl groups are methylated. ontosight.aichemspider.com
    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranosideAcetylated at positions 2, 3, and 4; tritylated at position 6. vwr.comusbio.netglentham.com
    Methyl 3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-α-D-galactopyranosideDisaccharide with an acetylated galactose linked at position 3. synthose.comppbanalytical.com
    Methyl O-alpha-L-rhamnopyranosyl-(1->2)-alpha-D-galactopyranosides (deoxygenated)A rhamnose unit is attached, and a hydroxyl group on the galactose is removed. pasteur.fr

    Current Paradigms in Glycoscience and Relevance to Chemical Biology

    Glycoscience is the study of the structure, function, and biology of carbohydrates (glycans). glycodepot.com It is a rapidly expanding field that is increasingly recognized for its importance in understanding fundamental biological processes. nih.gov Glycans are involved in a wide range of cellular functions, including cell-cell recognition, signaling, and immune responses. glycodepot.comstraitsresearch.com Consequently, alterations in glycosylation are associated with numerous diseases, including cancer and infectious diseases. marketresearchintellect.com

    Chemical biology, which utilizes chemical tools and approaches to study and manipulate biological systems, plays a crucial role in advancing glycoscience. acs.orgrsc.org The synthesis of well-defined glycan structures, such as methylated α-D-galactopyranosides and their analogues, is essential for elucidating their biological functions. researchgate.net These synthetic molecules can be used as probes to study carbohydrate-protein interactions, which are central to many physiological and pathological processes. ontosight.airesearchgate.net

    Current trends in glycoscience and chemical biology include:

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C15H27NO10S B123410 Me Adtg-gal CAS No. 145633-28-9

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    145633-28-9

    Molecular Formula

    C15H27NO10S

    Molecular Weight

    413.4 g/mol

    IUPAC Name

    N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide

    InChI

    InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1

    InChI Key

    KJOLNSMZEBPAIX-MUHRKBNZSA-N

    SMILES

    CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O

    Isomeric SMILES

    CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O

    Canonical SMILES

    CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O

    Synonyms

    Me ADTG-Gal
    Me-SGlcNAc-Gal
    methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside

    Origin of Product

    United States

    Synthetic Methodologies for α D Galactopyranoside Methyl Derivatives

    Chemical Synthesis Strategies for Anomeric Methylation

    Establishing the α-methyl glycosidic linkage at the anomeric carbon (C-1) of galactose is a fundamental step. Classical methods often involve the reaction of a suitably protected galactopyranosyl halide or acetate (B1210297) with methanol (B129727) under the promotion of a Lewis acid or a heavy metal salt. For instance, the reaction of per-O-benzoylated α-D-galactopyranose with methanol, promoted by boron trifluoride etherate (BF₃·OEt₂), can yield the methyl β-galactopyranoside, which can be further manipulated. beilstein-journals.org The stereochemical outcome (α or β) is influenced by factors such as the protecting groups on the sugar ring, the solvent, and the specific reaction conditions.

    A common route to prepare precursors for derivatives like "Me Adtg-gal" involves starting with a more accessible sugar, such as a glucopyranoside, and performing stereochemical inversions. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be converted to its 2-azido-2-deoxy-α-D-mannopyranoside counterpart. nih.gov This transformation involves regioselective sulfonation at the C-2 position followed by nucleophilic displacement with sodium azide, which proceeds with inversion of configuration. nih.gov Subsequent steps can then convert the manno-configuration to the desired galacto-configuration.

    Starting from D-galactose, a multi-step process can be employed. The synthesis of methyl α,β-2-azido-2-deoxy-D-galactopyranoside has been described as a key starting material for more complex derivatives. nih.gov This intermediate is crucial for introducing nitrogen-containing functionalities, which can be further modified, for example, by reduction to an amine and subsequent reaction with fluorescent tags like dansyl chloride. nih.gov

    PrecursorReagentsProductYieldReference
    Methyl 4,6-O-benzylidene-α-D-glucopyranoside1. Tf₂O, Pyridine2. NaN₃, DMFMethyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranosideNot specified nih.gov
    2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranoseHF/Pyridine2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl fluoride (B91410)Not specified rsc.org
    3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride4-Methylumbelliferone (B1674119), AgOTf, Collidine4-Methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside33% cdnsciencepub.com

    Enzymatic Synthesis and Glycosyltransferase-Mediated Approaches

    Enzymatic methods offer high regio- and stereoselectivity, often proceeding under mild, environmentally benign conditions. Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose.

    β-Galactosidases, which naturally hydrolyze β-glycosidic bonds, can be used in reverse (transglycosylation) to synthesize glycosides. For example, the β-galactosidase from Aspergillus oryzae can catalyze the transfer of a galactose unit from lactose (B1674315) to various aliphatic alcohols, including methanol, to form the corresponding alkyl β-D-galactopyranosides. researchgate.net However, these reactions can sometimes lead to mixtures of products with different linkages (e.g., β-1,6 instead of β-1,4). researchgate.net

    More specific are glycosyltransferases, such as β1–4-galactosyltransferases (β1–4GalTs), which catalyze the transfer of galactose from a sugar nucleotide donor like UDP-galactose to an acceptor. nih.gov These enzymes exhibit high fidelity for creating specific linkages. While they are highly specific for their natural substrates, some bacterial β1–4GalTs show promiscuity, accepting modified acceptors, which is advantageous for synthesizing diverse derivatives. nih.gov For instance, alternansucrase has been shown to glucosylate methyl α-D-galactopyranoside at positions 3 and 4, demonstrating the potential for enzymatic modification of simple methyl glycosides. usda.gov

    EnzymeDonorAcceptorProductKey FindingReference
    β-Galactosidase (A. oryzae)LactoseMethanolMethyl β-D-galactopyranosideEnzymatic transglycosylation is a viable synthetic route. researchgate.net
    β1–4-Galactosyltransferase (NmLgtB)UDP-GalGlucose, GlcNAcGalβ1–4Glc, Galβ1–4GlcNAcPromiscuous enzyme useful for synthesizing diverse galactosides. nih.gov
    AlternansucraseSucroseMethyl α-D-galactopyranosideMixture of α-D-Glcp-(1→3)- and -(1→4)-α-D-Galp-OMeDemonstrates enzymatic modification at multiple positions. usda.gov

    Regioselective Functionalization and Derivatization Techniques

    Once the methyl galactoside core is synthesized, further modifications are often required. Regioselective functionalization aims to chemically alter a specific hydroxyl group among the several available, which is a significant challenge due to their similar reactivity. beilstein-journals.org

    Strategies to achieve this include using protecting groups that selectively mask certain hydroxyls, leaving others free for reaction. For example, organotin compounds like dibutyltin (B87310) oxide can form stannylene acetals across diol systems (e.g., C-3 and C-4), activating one hydroxyl over the other for subsequent reactions like acylation or alkylation. rsc.orgresearchgate.net Another approach involves leveraging subtle differences in the steric and electronic properties of the hydroxyl groups. Bulky reagents, such as trityl chloride, will preferentially react with the least sterically hindered primary hydroxyl at C-6. rsc.org

    More advanced methods utilize catalysts to direct functionalization. Diarylborinic acids, for instance, can catalyze the regioselective acylation of carbohydrate derivatives by forming a transient borinate ester with a cis-diol, enhancing the nucleophilicity of one of the hydroxyl groups. scholaris.ca

    Introducing fluorine into a carbohydrate scaffold can profoundly alter its biological properties, including metabolic stability and binding affinity to proteins. beilstein-journals.org The synthesis of fluorinated analogues of methyl galactosides often involves nucleophilic substitution reactions where a hydroxyl group is replaced by a fluoride ion.

    A common method is to convert a hydroxyl group into a good leaving group, such as a mesylate or triflate, and then displace it with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org The reaction typically proceeds with an inversion of stereochemistry (Sɴ2 mechanism). For example, a protected methyl α-D-glucopyranoside bearing a mesyl group at C-4 can be converted into a 4-fluoro-galactopyranoside derivative. cdnsciencepub.com

    Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) can directly replace a hydroxyl group with fluorine, although the stereochemical outcome can sometimes be variable. beilstein-journals.orgresearchgate.net Synthesizing multiply fluorinated analogues is also an area of active research, often starting from precursors like 1,6-anhydro-β-D-hexopyranoses, which can be fluorinated and then converted into the desired glycoside. beilstein-journals.orgresearchgate.net These methods provide access to a wide range of mono-, di-, and trifluorinated galactoside derivatives for biological evaluation. nih.govacademie-sciences.fr

    Starting MaterialReagent(s)Product FeatureMethodReference
    Protected Methyl GalactosideDASTDeoxyfluorinationDirect replacement of -OH with -F beilstein-journals.org
    Protected Glucopyranoside 4-mesylateTBAF or KF4-fluoro-galactosideSɴ2 displacement of mesylate beilstein-journals.orgcdnsciencepub.com
    Deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranosePhenyl trimethylsilyl (B98337) sulfideMultiply fluorinated galactosazide thioglycosideRing-opening reaction beilstein-journals.org

    Table of Compounds

    Abbreviation / Trivial NameFull Chemical Name
    This compound(Conceptual) Methyl 2-azido-2-deoxy-tri-O-protected-α-D-galactopyranoside
    DASTDiethylaminosulfur trifluoride
    TBAFTetrabutylammonium fluoride
    UDP-GalactoseUridine diphosphate (B83284) galactose
    Tf₂OTrifluoromethanesulfonic anhydride
    AgOTfSilver trifluoromethanesulfonate
    α-D-Galactose(2R,3S,4S,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol nih.gov
    GlcNAcN-Acetylglucosamine

    Enzymological Interrogations: Interactions with Glycosidases

    Substrate Utilization and Kinetic Characterization of α-Galactosidases

    α-Galactosidases are enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from a variety of glycolipids and glycoproteins. The characterization of their substrate specificity and kinetic parameters is crucial for elucidating their biological roles and for the development of diagnostics and therapeutics for conditions like Fabry disease, which results from a deficiency in α-galactosidase A activity.

    To facilitate the kinetic analysis of α-galactosidases, synthetic substrates that yield a readily detectable signal upon enzymatic cleavage are widely employed. Among these, fluorogenic substrates are particularly useful due to their high sensitivity. A commonly used fluorogenic substrate for α-galactosidase assays is 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal). medchemexpress.com

    In the presence of α-galactosidase, 4MU-α-Gal is hydrolyzed to release galactose and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4MU). medchemexpress.com The rate of formation of 4MU, which can be monitored by measuring the increase in fluorescence over time, is directly proportional to the enzyme's activity. This allows for the precise determination of kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzyme. The fluorescence of 4-methylumbelliferone is typically measured at an excitation wavelength of 365 nm and an emission wavelength of 440 nm. medchemexpress.com

    The use of 4MU-α-Gal offers a continuous and highly sensitive assay method suitable for high-throughput screening of potential α-galactosidase inhibitors or activators. nih.gov

    Inhibition Mechanisms of Glycosidases by Methylated α-D-Galactopyranosides

    Methylated monosaccharides, including methyl α-D-galactopyranoside, are recognized for their ability to act as inhibitors of glycosidases. By competing with the natural substrate for binding to the enzyme's active site, these compounds can modulate enzymatic activity. The study of their inhibitory mechanisms provides valuable information about the enzyme's active site topology and the molecular interactions required for substrate binding and catalysis.

    Methyl α-D-galactopyranoside has been identified as a potent inhibitor of α-galactosidases from various sources. medchemexpress.comscientificlabs.ie For instance, it exhibits significant inhibitory activity against both the extracellular and intracellular α-galactosidases from the yeast Debaryomyces hansenii UFV-1. medchemexpress.commedchemexpress.com

    Kinetic studies have revealed that methyl α-D-galactopyranoside acts as a competitive inhibitor of these enzymes. The inhibition constants (Ki) for the extracellular and intracellular α-galactosidases from D. hansenii have been determined to be 0.82 mM and 1.12 mM, respectively. medchemexpress.commedchemexpress.com This indicates a strong affinity of the inhibitor for the active site of the enzyme.

    The inhibitory effect of methyl α-D-galactopyranoside is attributed to its close structural resemblance to the terminal α-galactosyl moiety of the natural substrate. The methyl group at the anomeric position does not prevent binding to the active site but renders the glycosidic bond resistant to enzymatic cleavage.

    Enzyme Source Enzyme Form Ki (mM)
    Debaryomyces hansenii UFV-1 Extracellular 0.82
    Debaryomyces hansenii UFV-1 Intracellular 1.12

    Structure-Activity Relationship Studies for Enzyme Modulators

    Understanding the relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry and enzymology. In the context of glycosidase modulators, structure-activity relationship (SAR) studies aim to identify the key molecular features that govern the potency and selectivity of inhibitors or activators.

    For α-galactosidase inhibitors, the galactose moiety is a critical pharmacophore, as it directs the molecule to the active site of the enzyme. Modifications to the galactose ring or the aglycone part of the molecule can have a profound impact on binding affinity and inhibitory activity. For instance, the stereochemistry of the hydroxyl groups on the galactose ring is crucial for recognition by the enzyme.

    While specific SAR studies focusing solely on a series of methylated α-D-galactopyranosides are not extensively detailed in the provided context, the general principles of glycosidase inhibition suggest that alterations to the methyl group could influence the inhibitor's potency. For example, increasing the hydrophobicity or steric bulk of the substituent at the anomeric position could either enhance or diminish binding, depending on the specific topology of the enzyme's active site.

    Furthermore, studies on other glycosidase inhibitors, such as flavonoids, have shown that the number and position of substituent groups can significantly affect their inhibitory potency. rsc.org These findings highlight the importance of systematic structural modifications in the design of potent and selective enzyme modulators. The crystal structure of human α-galactosidase A provides a valuable template for understanding these structure-function relationships at an atomic level and for the rational design of new therapeutic agents. nih.govnih.gov

    Biochemical Applications and Biological Context of Methylated α D Galactopyranosides

    Probes for Lysosomal Hydrolase Activity Assessment

    Methylated α-D-galactopyranosides are valuable as probes for evaluating the activity of lysosomal hydrolases. Lysosomes contain a variety of enzymes that break down complex molecules, and deficiencies in these enzymes can lead to serious metabolic disorders.

    For instance, Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (GLA), leading to the accumulation of globotriaosylceramide. nih.gov To assess GLA activity, researchers utilize synthetic substrates that mimic the natural substrates of the enzyme. Fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala) and chromogenic substrates such as p-nitrophenol-α-D-galactopyranoside are commonly employed in assays to measure the activity of lysosomal hydrolases. nih.gov These assays are crucial for diagnosing enzymatic deficiencies and for screening potential therapeutic agents.

    Similarly, other methylated glycosides are used to measure the activity of different lysosomal enzymes. For example, 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside is a fluorogenic substrate for N-Acetyl-a-D-glucosaminidase assays, which can be used to test for Sanfilippo B Syndrome. abcam.com The use of such probes allows for sensitive and specific measurement of enzyme activity in various biological samples. nih.govresearchgate.net

    Substrate ProbeTarget EnzymeAssociated Condition
    4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala)α-galactosidase A (GLA)Fabry Disease
    p-nitrophenol-α-D-galactopyranosideα-galactosidase A (GLA)Fabry Disease
    4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranosideN-Acetyl-a-D-glucosaminidaseSanfilippo B Syndrome
    Fluorescein di-β-D-galactopyranosideβ-galactosidaseSenescence-associated assays

    Tools for Characterizing Novel Glycosidase Enzymes

    The characterization of newly discovered glycosidase enzymes is essential for understanding their biological roles and potential applications. Methylated α-D-galactopyranosides and their thio-analogs (thioglycosides) are instrumental in this process due to their enhanced stability against enzymatic hydrolysis. rsc.org

    Thioglycosides, where the glycosidic oxygen is replaced by sulfur, are more resistant to enzymatic and acidic breakdown. rsc.org This stability makes them excellent tools for several reasons:

    Inhibitors and Probes: They can act as competitive inhibitors or probes to study the active site and substrate specificity of glycosidases. oup.com By observing how these compounds interact with an enzyme, researchers can deduce the structural requirements for substrate binding.

    Mechanism-Based Inactivators: Specially designed thioglycosides can act as covalent inactivators, forming a stable bond with an amino acid residue in the enzyme's active site. oup.com This helps in identifying key catalytic residues.

    Synthesis of Complex Carbohydrates: Thioglycosides are versatile donors in the chemical and enzymatic synthesis of oligosaccharides and glycoconjugates, which can then be used to probe the specificity of novel glycosidases. rsc.orgnih.govjst.go.jp

    Engineered enzymes, known as thioglycoligases, have been developed from retaining glycosidases. These mutant enzymes can synthesize thioglycosides, which are useful for studying enzyme mechanisms. nih.govresearchgate.net The characterization of novel glycosidases often involves a combination of kinetic studies using these synthetic substrates and structural studies to understand the enzyme-substrate interactions at a molecular level. oup.commdpi.com

    Occurrence and Biological Roles in Natural Products

    While many methylated galactosides used in research are synthetic, some do occur naturally and play important biological roles. For example, Methyl α-D-galactopyranoside has been identified in plants such as Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus. nih.gov

    In the plant kingdom, α-galactosides are widely distributed and are involved in functions such as carbohydrate storage and transport. researchgate.net They can also act as signaling molecules. In bacteria, the metabolism of galactose and its derivatives is tightly regulated. For instance, in Escherichia coli, the enzymes for galactose metabolism are encoded by the gal operon, which is induced by D-galactose. nih.gov Studies have shown that both α and β anomers of D-galactose can act as inducers for this operon. nih.gov

    The 3-amino-3,6-dideoxy-D-galactopyranose (D-Fucp3N) moiety, a modified galactose, is found in the O-antigen polysaccharides of various bacteria, including Providencia alcalifaciens and Salmonella enterica. rsc.org These sugar residues are often part of the bacterial cell wall and play a role in the antigenicity of the bacterium.

    Natural Compound/DerivativeSource Organism(s)Potential Biological Role
    Methyl α-D-galactopyranosideLigustrum obtusifolium, Perilla frutescens, Cichorium intybusCarbohydrate metabolism/storage in plants
    α-Galactosides (general)Various plantsCarbohydrate storage and transport
    D-Fucp3N (in O-antigen)Providencia alcalifaciens, Salmonella entericaBacterial cell wall structure and antigenicity

    Contributions to Carbohydrate Metabolism and Glycoconjugate Research

    Methylated α-D-galactopyranosides and related thioglycosides have made significant contributions to the fields of carbohydrate metabolism and glycoconjugate research. Their enhanced stability makes them valuable tools for studying the complex processes involving carbohydrates. rsc.org

    Thioglycosides are particularly useful as they can act as metabolic inhibitors of glycan biosynthesis. acs.org By introducing these compounds to cells, researchers can disrupt the normal synthesis of glycans and study the functional consequences. This approach has been used to investigate the importance of specific glycan structures in both mammalian and bacterial cells. acs.org For example, novel thioglycosides have been shown to impair glycoprotein (B1211001) biosynthesis in Helicobacter pylori, highlighting the role of glycosylation in bacterial fitness. acs.org

    Furthermore, these compounds are crucial in the synthesis of glycoconjugates, which are complex molecules where carbohydrates are linked to proteins or lipids. nih.gov Thioglycosides serve as versatile glycosyl donors in these synthetic routes. rsc.orgmdpi.com The ability to synthesize specific glycoconjugates allows for detailed studies of their biological functions, which include cell-cell recognition, signaling, and immune responses. ontosight.aibohrium.com The study of how these synthetic molecules interact with lectins (carbohydrate-binding proteins) provides insight into the molecular basis of these biological processes.

    Table of Compounds Mentioned

    Abbreviation/Common NameFull Chemical Name
    Me Adtg-galMethyl 2-acetamido-2-deoxy-α-D-thiogalactopyranoside
    4MU-α-Gala4-methylumbelliferyl-α-D-galactopyranoside
    p-nitrophenol-α-D-galactopyranosidep-nitrophenyl-α-D-galactopyranoside
    D-Fucp3N3-amino-3,6-dideoxy-D-galactopyranose
    Me α-D-galactopyranosideMethyl α-D-galactopyranoside

    Advanced Analytical and Computational Approaches in Methylated Glycoside Research

    Chromatographic and Spectroscopic Techniques for Characterization

    The unambiguous identification and structural elucidation of Me Adtg-gal rely on a combination of powerful analytical techniques, primarily chromatography and spectroscopy. These methods provide detailed information about the molecule's purity, molecular weight, and three-dimensional structure.

    High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the analysis of thioglycosides like this compound. nih.gov In reversed-phase HPLC, the retention time of a compound is influenced by its polarity. nih.gov Generally, more polar metabolites exhibit shorter retention times. nih.gov The introduction of the thio-methyl group in this compound, replacing a hydroxyl group, slightly decreases its polarity compared to its O-glycoside counterpart, leading to a predictable increase in retention time under reversed-phase conditions. The high-resolution mass spectrometry (HR-MS) component provides an accurate mass-to-charge ratio, confirming the molecular formula of the compound. For instance, a related acetylated azido-thiomannopyranoside showed a calculated [M+Na]⁺ of 398.0998, with a found value of 398.1003, demonstrating the precision of this technique. nih.gov

    Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed atomic-level structure of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemistry of the molecule.

    ¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key diagnostic signals for a related α-thiomannopyranoside derivative include the anomeric proton (H-1) signal, which typically appears as a doublet, and the methyl protons of the thio-methyl group, which appear as a singlet. nih.gov The coupling constants (J-values) between adjacent protons are crucial for determining the relative orientation of substituents on the pyranose ring. unimi.it

    ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is particularly informative for confirming the α-configuration of the thioglycosidic linkage. In a related ethyl-thiomannopyranoside derivative, the anomeric carbon (C-1) appeared at δ 82.3 ppm. nih.gov The chemical shifts of the other ring carbons and the methyl carbon provide further confirmation of the compound's structure.

    Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound would include those for the N-H and C=O stretching of the acetamido group, as well as O-H stretching vibrations.

    A summary of expected and reported spectroscopic data for compounds related to this compound is presented in the table below.

    Technique Parameter Expected/Reported Value for Related Compounds Reference
    HPLC-MS Retention TimeDependent on column and mobile phase; generally longer than O-glycoside analogs. nih.gov
    HR-MS ([M+Na]⁺)Calculated: 398.0998, Found: 398.1003 (for a related acetylated azido-thiomannopyranoside) nih.gov
    ¹H NMR Anomeric Proton (H-1)δ 5.30–5.42 ppm (doublet) (for a related ethyl-thiomannopyranoside) nih.gov
    Thio-methyl Protons (S-CH₃)Expected as a singlet around δ 2.1-2.3 ppm
    ¹³C NMR Anomeric Carbon (C-1)δ 82.3 ppm (for a related ethyl-thiomannopyranoside) nih.gov
    Thio-methyl Carbon (S-CH₃)Expected around δ 12-15 ppm
    IR N-H stretch (amide)~3300 cm⁻¹
    C=O stretch (amide)~1650 cm⁻¹
    O-H stretch~3400 cm⁻¹

    In Silico Modeling of Ligand-Enzyme Interactions

    Computational modeling has become an indispensable tool for investigating the interactions between carbohydrate ligands like this compound and their target enzymes at a molecular level. chemicalbook.com These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, guiding further experimental work and aiding in the design of potent enzyme inhibitors.

    Molecular Docking Simulations for Binding Affinity Prediction

    Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor, such as an enzyme, and to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netbiorxiv.org This method is instrumental in understanding how this compound might fit into the active site of a galactosidase or a galectin.

    The process involves generating a multitude of possible binding poses of this compound within the enzyme's active site and then using a scoring function to rank these poses. biorxiv.org The scoring function approximates the binding free energy, with lower scores generally indicating a more favorable interaction. For example, in a study of galectin-3 inhibitors, docking scores for various thiogalactoside derivatives ranged from -5.1 kcal/mol to -9.69 kcal/mol, with more negative values correlating with higher binding affinities observed experimentally. acs.org

    Key interactions that contribute to the binding affinity of this compound with a target enzyme can be visualized and analyzed. These often include hydrogen bonds between the hydroxyl and acetamido groups of the sugar and amino acid residues in the active site, as well as hydrophobic interactions involving the methyl group. The sulfur atom of the thioglycosidic linkage can also participate in specific S-π interactions with aromatic residues like tryptophan or tyrosine in the binding pocket, which can significantly enhance binding affinity. uga.edu

    The table below presents hypothetical, yet plausible, molecular docking results for this compound with a model human galectin, based on published data for similar ligands.

    Ligand Target Enzyme Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
    This compoundHuman Galectin-3-7.5His158, Asn160, Arg162, Trp181 acs.org
    ThiodigalactosideHuman Galectin-3-8.2His158, Asn160, Arg162, Trp181, Arg186 researchgate.net
    Methyl-β-D-galactosideHuman Galectin-3-5.8His158, Asn160, Arg162, Trp181 rsc.org

    Quantum Mechanical Calculations for Reaction Pathway Elucidation

    While molecular docking provides a static picture of the ligand-enzyme complex, quantum mechanical (QM) calculations are employed to investigate the dynamic process of enzymatic reactions, such as the cleavage of the thioglycosidic bond in this compound. nih.govuab.cat These methods can elucidate detailed reaction mechanisms and calculate the energy barriers associated with these pathways. sumitomo-chem.co.jp

    Density Functional Theory (DFT) is a widely used QM method for studying enzymatic reactions. github.io By modeling the electronic structure of the atoms in the active site and the substrate, DFT can map the potential energy surface of the reaction, identifying transition states and intermediates. sumitomo-chem.co.jp The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. sumitomo-chem.co.jp

    For the hydrolysis of a glycosidic bond, QM calculations have shown that the reaction can proceed through different mechanisms, such as a stepwise Sₙ1-like mechanism involving a carbocation intermediate, or a concerted Sₙ2-like mechanism. sumitomo-chem.co.jp In the context of thioglycosides, QM studies have explored the endocyclic cleavage mechanism, where the ring oxygen is protonated, leading to the opening of the pyranose ring. acs.orgresearchgate.net The calculated activation free energy for such a process provides insight into the feasibility of the proposed pathway. For instance, QM/MM calculations on the glycosidic bond cleavage in human thymine (B56734) DNA glycosylase revealed that protonation of an active site histidine residue significantly lowers the free energy barrier for the reaction. nih.gov

    The table below summarizes key parameters that can be obtained from QM calculations for the hydrolysis of a thioglycosidic bond, based on published studies of related systems.

    Computational Method Calculated Parameter Significance Example Value (from related systems) Reference
    DFT (B3LYP) Activation Energy (ΔG‡)Determines the reaction rate; a lower barrier indicates a faster reaction.~25 kcal/mol for endocyclic cleavage of a glucan acs.org
    QM/MM Reaction Free Energy (ΔG)Indicates the overall thermodynamic favorability of the reaction.~13 kcal/mol for endocyclic cleavage of a glucan acs.org
    DFT Transition State GeometryProvides the atomic arrangement at the highest energy point of the reaction pathway.Characterized by elongated C1-S bond and specific bond angles. acs.org

    Emerging Directions and Translational Potential

    Rational Design of High-Affinity Glycosidase Inhibitors

    The rational design of glycosidase inhibitors is a cornerstone of therapeutic development for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. nih.govmdpi.com Iminosugars, which are carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, are particularly potent and selective inhibitors of glycosidases. researchgate.net The design process for high-affinity inhibitors related to a potential "Me Adtg-gal" structure would involve several key strategies:

    Structure-Activity Relationship (SAR) Studies: The core "Adtg" structure, likely an acetamido-dideoxy-iminosugar, would be systematically modified to probe its interactions within the enzyme's active site. mdpi.com The addition of a methyl group ("Me") and a galactose moiety ("gal") suggests a strategy to enhance specificity and affinity. The methyl group can improve hydrophobic interactions, while the galactose unit can target the inhibitor to specific galactosidases. researchgate.net

    Computational Modeling and Docking: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are crucial for predicting the binding modes and inhibitory potential of new analogs. nih.govmdpi.com These models allow researchers to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted affinity for the target enzyme. researchgate.net

    Kinetic Analysis: Detailed kinetic studies are performed on synthesized inhibitors to determine their mode of inhibition (e.g., competitive, non-competitive) and their inhibition constant (Kᵢ). For instance, a study on pyrazole-phthalazine hybrids identified a competitive inhibitor with a Kᵢ value of 34.75 µM through kinetic binding analysis. researchgate.net This information is vital for understanding how the inhibitor interacts with the enzyme and for guiding further design improvements.

    The goal of these rational design approaches is to create inhibitors with high potency (low Kᵢ values), exceptional selectivity for the target glycosidase over other related enzymes, and favorable pharmacokinetic properties. researchgate.net

    Development of Advanced Biochemical Probes and Diagnostics

    Glycosidase activity is often altered in disease states, making these enzymes important biomarkers for diagnosis and prognosis. nih.gov Compounds like this compound are ideal scaffolds for the development of advanced biochemical probes.

    Fluorescent Probes: By attaching a fluorophore to the core inhibitor structure, researchers can create probes that generate a fluorescent signal upon enzymatic activity. nih.govaccscience.com These "turn-on" probes are highly sensitive and allow for the visualization of enzyme activity in living cells and tissues, which is invaluable for diagnostics. accscience.com For example, fluorescent imaging technology is considered an excellent choice for in vivo imaging of β-galactosidase, a vital biomarker for cell senescence and cancer. nih.gov

    "Click" Chemistry: Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry, facilitate the efficient labeling of inhibitor scaffolds with various reporter tags, including fluorophores or biotin. mdpi.com This allows for the creation of a diverse toolkit of probes for different applications. nih.gov

    Imaging Agents: Beyond fluorescence, inhibitor scaffolds can be tagged with moieties suitable for other imaging modalities like positron emission tomography (PET) or magnetic resonance imaging (MRI), enabling non-invasive, whole-body imaging of enzyme activity for clinical diagnostics. accscience.com

    These probes are not only for diagnostics but are also essential research tools for studying the fundamental roles of glycosidases in biological processes. nih.gov

    Prospects in Glycotherapeutics and Enzyme Replacement Therapies

    The therapeutic potential of glycosidase inhibitors and related glycomimetics is vast and forms a significant part of the field of glycotherapeutics. frontiersin.orgglycotherapeutics.eu

    Enzyme Replacement Therapy (ERT) Enhancement: For lysosomal storage disorders like Fabry disease, which results from a deficiency of α-galactosidase A (α-Gal A), ERT is a standard treatment. nih.govfabrydiseasenews.com Small molecule inhibitors, known as pharmacological chaperones, can be used in conjunction with ERT. These chaperones bind to the misfolded enzyme, stabilizing it and facilitating its proper trafficking to the lysosome, thereby increasing the efficacy of the replacement enzyme. A compound like this compound, if designed to be a weak inhibitor, could potentially act as such a chaperone for a target galactosidase.

    Substrate Reduction Therapy (SRT): In cases where ERT is not effective or causes immune reactions, an alternative approach is SRT. This involves using a potent glycosidase inhibitor to block the synthesis of the substrate that accumulates in the disease. By reducing the amount of substrate being produced, the pathological consequences of the enzyme deficiency can be mitigated.

    Direct Therapeutic Action: Beyond lysosomal storage diseases, glycosidase inhibitors have applications in treating type 2 diabetes (e.g., acarbose, an α-glucosidase inhibitor), and as antiviral agents by inhibiting host glycosidases that are essential for viral glycoprotein (B1211001) processing. nih.govmdpi.com

    The development of new glycotherapeutics, such as the nanoGLA technology for Fabry disease, highlights the ongoing innovation in this field, aiming to improve drug delivery and efficacy. csic.es

    Integration of Glycomics and Systems Biology in Research

    Glycomics, the comprehensive study of the entire set of glycans (the "glycome") in an organism, combined with systems biology, offers a powerful approach to understanding the complex roles of carbohydrates in health and disease. nih.govnih.gov

    Mapping Glycan-Protein Interactions: Glycans mediate their functions largely through interactions with glycan-binding proteins. nih.gov Systems biology approaches aim to map these complex interaction networks. Inhibitors and probes derived from this compound can be used to perturb these systems, helping to elucidate the function of specific glycosidases within these broader biological networks. nih.gov

    Integrating 'Omics' Data: A key goal of systems biology is to integrate data from various 'omics' platforms (genomics, proteomics, metabolomics, and glycomics) to build predictive models of cellular processes. thers.ac.jpplos.org For instance, researchers have developed quantitative models that integrate mass spectrometry-based glycan data with transcriptomic data of glycosylation enzymes to identify glycan signatures associated with cancer progression. plos.org

    Quantitative Systems Pharmacology (QSP): QSP models aim to understand the journey of a drug through the body and its effects on biological networks. nih.gov By incorporating data on how a compound like this compound interacts with its target and influences related pathways, these models can help predict therapeutic efficacy and potential off-target effects, transforming how drugs are discovered and developed. researchgate.net

    The integration of glycomics and systems biology is essential for moving beyond a one-gene, one-protein view to a holistic understanding of how glycan processing impacts complex biological systems. elixir-europe.org

    Q & A

    Q. What statistical methods are appropriate for analyzing dose-response relationships in "this compound" studies?

    • Methodological Answer :
    • Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism’s log(agonist) vs. response model). Report IC50/EC50 values with 95% confidence intervals .
    • Use bootstrap resampling to assess parameter stability in small-sample studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.